(R)-3-Aminopentanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

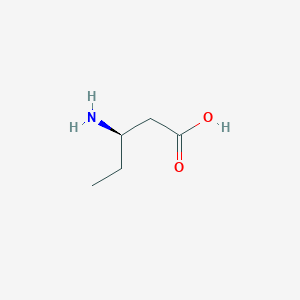

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563413 | |

| Record name | (3R)-3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131347-76-7 | |

| Record name | (3R)-3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131347-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid

CAS Number: 131347-76-7

This technical guide provides a comprehensive overview of (R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid that serves as a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Compound Information

This compound, also known as (R)-β-ethyl-β-alanine, is a chiral organic compound with the (R)-enantiomer often being the biologically relevant form.[1] Its structure features a pentanoic acid backbone with an amino group at the third carbon, making it a β-amino acid. This structural motif is of significant interest in medicinal chemistry due to the unique conformational properties it imparts to peptides and other bioactive molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 131347-76-7 | [1] |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | White to yellow solid | |

| Solubility | Soluble in water | [1] |

| Optical Purity | Enantiomeric excess: ≥99.0% (typical for commercial samples) | [3] |

Safety and Handling

This compound is classified as a substance that can cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place.

Synthesis and Manufacturing

General Asymmetric Synthesis Approach

A common strategy for the asymmetric synthesis of chiral β-amino acids involves the use of chiral auxiliaries or catalysts. For instance, the synthesis of a related compound, (R)-3-aminobutanol, from (R)-3-aminobutyric acid involves esterification, amino group protection, reduction, and deprotection.[4] A similar multi-step synthesis can be envisioned for this compound, likely starting from a suitable prochiral precursor.

The following diagram illustrates a generalized workflow for the asymmetric synthesis and purification of a chiral β-amino acid.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

Note: The following is a generalized protocol based on common methods for β-amino acid synthesis and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Asymmetric Conjugate Addition (Conceptual)

-

A suitable α,β-unsaturated ester is reacted with a nitrogen nucleophile in the presence of a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst).

-

The reaction is carried out in an appropriate solvent (e.g., toluene, THF) at a controlled temperature to ensure high stereoselectivity.

-

Reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, the reaction is quenched, and the chiral intermediate is isolated through extraction and column chromatography.

Step 2: Hydrolysis

-

The resulting chiral intermediate is subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester and any protecting groups.

-

The crude this compound is then isolated.

Step 3: Purification

-

The crude product is purified using techniques such as recrystallization or column chromatography.

-

The chemical purity of the final product is assessed using methods like HPLC or NMR spectroscopy.

Step 4: Enantiomeric Purity Determination

-

The enantiomeric excess of the final product is determined using a chiral analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]

-

This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their quantification.[8]

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of more complex pharmaceutical compounds.[1][] The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties, which can lead to improved pharmacological activity.[10]

While specific drug molecules synthesized directly from this compound are not prominently disclosed in the public domain, its structural analogs are key components in various therapeutic agents. For example, the related compound (R)-3-aminobutanol is a key intermediate in the synthesis of several chiral drugs.[4][11][12] It is plausible that this compound is utilized in proprietary drug discovery programs for the development of novel therapeutics, particularly in areas where peptide stability and specific conformations are crucial.

The role of chiral amino acids in drug design is significant, as they are key intermediates for a wide range of pharmaceuticals, including antihypertensive drugs.[]

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways is not well-documented. However, as a β-amino acid, it belongs to a class of compounds with known biological activities. β-Alanine, the simplest β-amino acid, is known to have roles in neurotransmission.[13]

The general importance of β-amino acids in medicinal chemistry stems from their ability to form stable secondary structures in peptides, often referred to as β-peptides. These structures can mimic the conformations of natural peptides and proteins, allowing them to interact with biological targets. The incorporation of β-amino acids can lead to peptides with enhanced potency and stability.

The following diagram illustrates the logical relationship between the properties of β-amino acids and their application in drug design.

Caption: Logical flow from the properties of β-amino acids to their use in drug development.

Conclusion

This compound is a chiral building block with significant potential in the pharmaceutical industry. Its unique structural features as a β-amino acid offer advantages in the design of novel therapeutics with improved stability and activity. While detailed public information on its specific applications and biological targets is limited, the general principles of β-amino acid chemistry and pharmacology suggest its value in ongoing and future drug discovery efforts. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully exploit their therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 8. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 13. β-Alanine - Wikipedia [en.wikipedia.org]

Technical Whitepaper: (R)-3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid. The document details its physicochemical properties, outlines a representative enantioselective synthesis protocol, and illustrates its application as a synthetic precursor in pharmaceutical development.

Physicochemical and Computed Properties

This compound, with a molecular weight of 117.15 g/mol , is a versatile chiral building block in organic synthesis.[1] Its key properties are summarized in the table below. The (R)-enantiomer is often the biologically active form and is utilized in the synthesis of various pharmaceutical compounds.[1]

| Property | Value | Source(s) |

| Molecular Weight | 117.15 g/mol | [1] |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| CAS Number | 131347-76-7 | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in water | [1] |

| XLogP3-AA | -2.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Complexity | 82.5 | [1] |

Experimental Protocol: Enantioselective Synthesis

The enantioselective synthesis of β-amino acids is a critical process in medicinal chemistry. While various methods exist, a common strategy involves the asymmetric reduction of a suitable precursor. The following protocol is a representative method adapted from established procedures for the synthesis of chiral β-amino acids.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

Ethyl (E)-pent-2-enoate

-

Benzylamine

-

(S)-1-phenylethylamine

-

Palladium on carbon (10 wt. %)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Methodology:

-

Michael Addition:

-

To a solution of ethyl (E)-pent-2-enoate (1 equivalent) in methanol, add (S)-1-phenylethylamine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product is a diastereomeric mixture of ethyl 3-(((S)-1-phenylethyl)amino)pentanoate.

-

-

Purification of Diastereomers:

-

The diastereomers can be separated by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent. The separation is monitored by TLC to isolate the desired diastereomer.

-

-

Hydrogenolysis (Removal of Chiral Auxiliary):

-

Dissolve the purified diastereomer in methanol and add 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl (R)-3-aminopentanoate.

-

-

Hydrolysis of the Ester:

-

Dissolve the crude ethyl (R)-3-aminopentanoate in a mixture of water and methanol.

-

Add an aqueous solution of sodium hydroxide (B78521) (2 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

The aqueous solution containing the sodium salt of this compound is then passed through a cation-exchange resin to isolate the free amino acid.

-

-

Final Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the final product with high chemical and optical purity.

-

Application in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, a related compound, (R)-2,5-diaminopentanoic acid, is a precursor in the synthesis of (R)-3-aminopiperidine (B145903) dihydrochloride (B599025), a key structural motif in various therapeutic agents.

The following diagram illustrates a logical workflow for the synthesis of (R)-3-aminopiperidine dihydrochloride, highlighting the role of a diaminopentanoate precursor.

Caption: A logical workflow for the synthesis of (R)-3-aminopiperidine dihydrochloride.

This synthetic pathway demonstrates the utility of aminopentanoic acid derivatives as foundational molecules in the construction of heterocyclic compounds, which are prevalent in drug discovery.[3] The chirality of the starting material is crucial for obtaining the desired stereoisomer of the final product, which in turn is often essential for its therapeutic efficacy.

References

In-Depth Technical Guide to the Physical Properties of (R)-3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, consisting of a pentanoic acid backbone with an amino group at the third carbon, makes it a valuable intermediate for the synthesis of various pharmaceutical compounds and peptidomimetics.[1] Understanding its physical properties is fundamental for its application in drug design, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its handling, storage, and application in synthetic protocols. While some properties have been determined experimentally, many are currently based on computational predictions.

| Property | Value | Source |

| IUPAC Name | (3R)-3-aminopentanoic acid | PubChem |

| CAS Number | 131347-76-7 | |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | PubChem |

| Appearance | White to yellow solid or colorless to pale yellow liquid | [1] |

| Boiling Point | 230.1 ± 23.0 °C (Predicted) | ChemicalBook |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.80 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in water | [1] |

| Optical Purity | Enantiomeric excess (ee): ≥99.0% | |

| SMILES | CC--INVALID-LINK--N | |

| InChI Key | QFRURJKLPJVRQY-SCSAIBSYSA-N |

Visualizations: Property Relationships and Experimental Workflow

To better illustrate the relationships between the compound's characteristics and the process for their determination, the following diagrams are provided.

Caption: Key identifiers and properties of this compound.

Caption: Experimental workflow for compound characterization.

Experimental Protocols

The determination of the physical properties of this compound requires standardized experimental procedures. The following sections detail generalized protocols applicable to this and similar amino acids.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For amino acids, which may decompose at high temperatures, rapid heating methods are often necessary.[2][3]

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt, Thiele tube), capillary tubes.

-

Procedure (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the apparatus.

-

Heat rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[4]

-

-

Note: For compounds like amino acids that can decompose, a method like Fast Scanning Calorimetry (FSC) may be required to obtain an accurate melting temperature and enthalpy of fusion before thermal degradation occurs.[3][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6] For small sample quantities, the capillary method is preferred.[7][8]

-

Apparatus: Thiele tube or aluminum heating block, small test tube (fusion tube), thermometer, capillary tube sealed at one end.[9][10]

-

Procedure (Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of the liquid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source when a rapid and continuous stream of bubbles is observed.

-

The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][10]

-

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a given temperature. For amino acids, water is the primary solvent of interest.[11]

-

Apparatus: Vials, analytical balance, constant temperature shaker/bath, centrifuge, spectrophotometer or UPLC system.

-

Procedure (Gravimetric Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed vial.

-

Agitate the vial in a constant temperature bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid residue.

-

Calculate the solubility in g/L or mol/L.

-

-

Note: For compounds with low solubility or for higher accuracy, analytical methods such as UPLC or spectrophotometry (e.g., using a ninhydrin (B49086) assay) can be used to determine the concentration of the dissolved amino acid in the supernatant.[12]

pKa Determination

The pKa value indicates the strength of an acid. For an amino acid, there are at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂). These are typically determined by acid-base titration.[13][14]

-

Apparatus: pH meter, magnetic stirrer and stir bar, burette, beaker.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the amino acid solution.

-

Add the titrant (NaOH) in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa value for the carboxylic acid group is the pH at the half-equivalence point of the first buffer region. The pKa for the amino group is the pH at the half-equivalence point of the second buffer region.

-

Optical Rotation Determination

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance.[15] It is a characteristic property of an enantiomer.

-

Apparatus: Polarimeter, sample cell (typically 1 dm length), light source (usually sodium D-line, 589 nm).[16]

-

Procedure:

-

Turn on the polarimeter and allow the lamp to warm up.[16]

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or dilute HCl).

-

Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

-

Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.[16]

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c), where l is the path length in decimeters (dm) and c is the concentration in g/mL.[17] Record the temperature and wavelength used.

-

References

- 1. Page loading... [guidechem.com]

- 2. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. thinksrs.com [thinksrs.com]

- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. echemi.com [echemi.com]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. jove.com [jove.com]

- 17. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

An In-depth Technical Guide to the Solubility of (R)-3-Aminopentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Aminopentanoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the underlying chemical principles governing its solubility, expected solubility trends in various solvent classes, and detailed experimental protocols for determining these values in a laboratory setting. This information is critical for researchers and professionals involved in the synthesis, purification, formulation, and analytical development of drug candidates and other chemical entities incorporating this compound.

Introduction to this compound and its Solubility

This compound, a chiral non-proteinogenic β-amino acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its molecular structure, containing both a basic amino group and an acidic carboxylic acid group, dictates its physicochemical properties, most notably its solubility. In the solid state and in aqueous solutions, amino acids primarily exist as zwitterions, possessing both a positive and a negative charge.[1] This ionic character significantly influences their solubility in different media.

Understanding the solubility of this compound in organic solvents is paramount for several key applications in research and drug development:

-

Reaction Medium Selection: Identifying suitable solvents is crucial for conducting chemical reactions involving this compound, ensuring that reactants are in the same phase.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of this compound and its derivatives through crystallization or chromatographic techniques.

-

Formulation Development: For pharmaceutical applications, knowledge of solubility is essential for developing appropriate dosage forms and delivery systems.

-

Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques such as HPLC and UPLC.

Expected Solubility of this compound in Organic Solvents

The solubility of amino acids in organic solvents is generally lower than in water due to their zwitterionic nature.[1] The strong ionic interactions within the crystal lattice of the amino acid require significant energy to overcome, which non-polar organic solvents cannot provide.[1] However, solubility can be observed in certain polar organic solvents. The expected solubility of this compound in different classes of organic solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound in Representative Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents can engage in hydrogen bonding with the amino and carboxylate groups of the zwitterion, and their polarity can solvate the charged ends to some extent. Generally, solubility decreases as the alkyl chain length of the alcohol increases.[2] |

| Polar Aprotic | DMSO, DMF | Low to Moderate | These solvents have high dipole moments and can solvate the cationic amino group, but are less effective at solvating the anionic carboxylate group compared to protic solvents. Peptides with a high content of non-polar or polar uncharged amino acids are often solubilized by these solvents.[3] |

| Non-Polar | Hexane, Toluene | Very Low/Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular ionic forces in the solid amino acid.[1] |

| Chlorinated | Dichloromethane | Very Low/Insoluble | While having a dipole moment, these solvents are generally not polar enough and are poor hydrogen bond donors/acceptors, making them ineffective at dissolving zwitterionic amino acids. |

It is important to note that these are general expectations. The actual solubility will also be influenced by the specific stereochemistry and crystalline form of the this compound being used.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of amino acids in organic solvents.

This is the most common method for determining the solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.

-

Solvent Removal: Evaporate the solvent from the extracted sample under reduced pressure or a stream of inert gas.

-

Quantification: Determine the mass of the dissolved this compound.

Several analytical methods can be used to determine the concentration of this compound in the saturated solvent.

a) Gravimetric Analysis: This is the simplest method, where the mass of the solid residue after solvent evaporation is measured directly. It is suitable for solvents with low volatility and when the amino acid has sufficient solubility to yield a measurable mass.

b) Spectrophotometry (Ninhydrin Method): This colorimetric method is suitable for quantifying low concentrations of amino acids.

Protocol:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Take a precise aliquot of the saturated solution and dilute it if necessary to fall within the range of the calibration curve.

-

Add a ninhydrin (B49086) solution to the sample and heat it according to a validated procedure to develop a characteristic color.

-

Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.

-

Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

c) High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is a highly sensitive and specific method for determining concentration.

Protocol:

-

Develop a suitable HPLC/UPLC method with a column and mobile phase capable of retaining and resolving this compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject a known volume of the filtered saturated solution (diluted if necessary) into the chromatograph.

-

Determine the concentration of this compound by comparing the peak area of the sample to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the NMR Spectral Data of (R)-3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for (R)-3-Aminopentanoic acid. The information herein is intended to support research, drug discovery, and quality control activities where the characterization of this and similar molecules is critical. This document presents predicted spectral data based on established principles of NMR spectroscopy, alongside comprehensive experimental protocols and relevant biochemical pathway diagrams.

Introduction to this compound

This compound (CAS: 131347-76-7) is a chiral, non-proteinogenic β-amino acid.[1][2] As a derivative of gamma-aminobutyric acid (GABA), it belongs to a class of compounds known as GABA analogues, which are of significant interest in neuroscience and pharmacology.[3][4] These compounds, including well-known drugs like pregabalin (B1679071) and gabapentin, often exhibit neuromodulatory properties by interacting with components of the central nervous system.[4][5] A precise understanding of the structure of this compound, verified by techniques such as NMR, is fundamental for its development and application in a therapeutic context.

NMR Spectral Data

While a publicly available, peer-reviewed, and fully assigned experimental spectrum for the (R)-enantiomer is not readily accessible, the following tables present the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift correlations and data available for the racemic mixture of 3-Aminopentanoic acid.[6] The spectra are typically recorded in deuterium (B1214612) oxide (D₂O) due to the compound's solubility and the presence of exchangeable amine and carboxylic acid protons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Structure | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₃) | -CH₂-CH₃ | ~ 0.9 | Triplet (t) | 3H |

| H-2 | -CH₂ -COOH | ~ 2.4 | Doublet of Doublets (dd) | 2H |

| H-3 | -CH (NH₂)- | ~ 3.2 | Multiplet (m) | 1H |

| H-4 | -CH₂ -CH₃ | ~ 1.6 | Multiplet (m) | 2H |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum identifies the chemical environment of each carbon atom in the molecule.

| Assignment | Structure | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | -C OOH | ~ 175-180 |

| C-2 | -C H₂-COOH | ~ 40-45 |

| C-3 | -C H(NH₂)- | ~ 48-53 |

| C-4 | -C H₂-CH₃ | ~ 25-30 |

| C-5 (CH₃) | -C H₃ | ~ 10-15 |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality NMR spectra of small molecules such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[7]

-

Solvent Selection: Choose an appropriate deuterated solvent. For amino acids, deuterium oxide (D₂O) is commonly used due to high solubility and to exchange the labile amine (-NH₂) and carboxylic acid (-COOH) protons.[7]

-

Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7] Vortex or gently agitate the vial until the sample is fully dissolved.

-

Filtering: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.[8][9]

-

Transfer to NMR Tube: Ensure the final volume in the NMR tube is between 0.5-0.6 mL, corresponding to a solution height of approximately 4-5 cm.[9][10]

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly on the upper portion with a permanent marker; do not use paper labels or tape.[10]

NMR Data Acquisition

These parameters are typical for a standard high-field NMR spectrometer (e.g., 300-600 MHz).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.[7]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon pulse sequence with proton decoupling.

-

Spectral Width: Typically 0-200 ppm.[11]

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.

-

Referencing: Calibrate the chemical shift axis. If an internal standard like DSS is used in D₂O, reference its signal to 0.0 ppm. Otherwise, the residual solvent signal can be used.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz are provided to illustrate key processes related to the analysis and potential biological action of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Plausible mechanism of action for a GABA analogue.

References

- 1. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. 3-substituted GABA analogs with central nervous system activity: a review [pubmed.ncbi.nlm.nih.gov]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. mun.ca [mun.ca]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Potential Biological Activity of (R)-3-Aminopentanoic Acid: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the potential biological activity of (R)-3-Aminopentanoic acid. As of the date of this publication, direct experimental data on the specific biological targets and quantitative activity of this compound is limited in publicly available literature. The information presented herein is largely based on the known activities of structurally similar β-amino acids and provides a scientifically grounded framework for future research.

Introduction: The Promise of β-Amino Acids in Neuroscience

β-amino acids are structural isomers of α-amino acids, characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This structural distinction imparts unique conformational properties and resistance to proteolytic degradation, making them attractive scaffolds for drug discovery.[1][2][3] Several β-amino acid derivatives have demonstrated significant biological activities, including roles as neurotransmitter analogues and enzyme inhibitors.[2]

This compound is a chiral β-amino acid that has been utilized as a building block in the synthesis of various pharmaceutical compounds.[1] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential for interaction with the GABAergic system. This guide explores the hypothesized biological activity of this compound, drawing parallels with the well-characterized activities of a close structural analogue, (R)-4-Aminopentanoic acid, and provides detailed experimental protocols to facilitate further investigation.

Hypothesized Biological Activity: A False GABAergic Neurotransmitter

The biological activity of this compound is postulated to be centered on the GABAergic system. This hypothesis is strongly supported by findings for (R)-4-Aminopentanoic acid, which has been shown to act as a false GABAergic neurotransmitter.[4] A false neurotransmitter is a compound that is taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal depolarization, mimicking the action of the endogenous neurotransmitter but often with different efficacy or kinetics.

The proposed mechanism of action for this compound involves several key steps within the GABAergic synapse:

-

Uptake into Presynaptic Terminals: Like GABA, this compound may be transported from the synaptic cleft into the presynaptic neuron via GABA transporters (GATs).[5] There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5][6] The affinity of this compound for these transporters would be a critical determinant of its synaptic activity.

-

Vesicular Storage: Once inside the presynaptic terminal, the compound could be packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).

-

Depolarization-Induced Release: Upon arrival of an action potential, these vesicles would fuse with the presynaptic membrane, releasing this compound into the synaptic cleft.

-

Receptor Interaction: In the synaptic cleft, this compound could then interact with postsynaptic GABA receptors (GABA-A and GABA-B receptors), potentially eliciting an inhibitory postsynaptic potential.[7]

The following diagram illustrates the hypothesized signaling pathway of this compound as a false GABAergic neurotransmitter.

Quantitative Data (Hypothetical, based on (R)-4-Aminopentanoic acid)

Direct quantitative data for the biological activity of this compound is not currently available. The following table summarizes the reported activity of the structurally similar (R)-4-Aminopentanoic acid to provide a potential framework for the activity of this compound.[4] It is crucial to note that these values are for a different compound and should be experimentally determined for this compound.

| Parameter | Target | Value | Reference |

| Receptor Activity | |||

| Agonist Activity | GABA-A (α5β2γ2) | Weak | [4] |

| Transporter Uptake | |||

| Synaptosome Uptake | Mouse cerebral synaptosomes | Time and temperature dependent | [4] |

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide detailed methodologies for key assays.

In Vitro GABA-A Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

[³H]-Muscimol (radioligand)

-

This compound

-

Unlabeled GABA (for non-specific binding)

-

Rat cortical membranes (source of GABA-A receptors)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and competitor binding (various concentrations of this compound).

-

Add a fixed concentration of [³H]-Muscimol (e.g., 1-5 nM) to all tubes.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

For competitor binding, add serial dilutions of this compound.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate at 4°C for 60 minutes.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-Muscimol binding) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for the GABA-A receptor radioligand binding assay.

Synaptosome Uptake Assay

This assay measures the ability of this compound to be taken up into presynaptic terminals (synaptosomes) via GABA transporters.

Materials:

-

[³H]-GABA (radiolabeled substrate)

-

This compound

-

Krebs-Ringer-HEPES buffer

-

Synaptosome preparation from rat brain

-

Specific GABA transporter inhibitors (e.g., for GAT-1, GAT-2, GAT-3)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat forebrain in ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes at 37°C for 10 minutes.

-

Initiate the uptake by adding a mixture of [³H]-GABA and varying concentrations of this compound.

-

To determine the contribution of specific GAT subtypes, parallel experiments can be run in the presence of selective inhibitors.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of [³H]-GABA uptake at each concentration of this compound.

-

Determine the IC50 value for the inhibition of [³H]-GABA uptake by this compound.

-

The following diagram illustrates the experimental workflow for the synaptosome uptake assay.

Conclusion and Future Directions

This compound represents a promising, yet understudied, molecule with the potential to modulate the GABAergic system. Based on the established activity of its structural analogue, (R)-4-Aminopentanoic acid, it is hypothesized that this compound may act as a false GABAergic neurotransmitter. This technical guide provides a comprehensive framework and detailed experimental protocols for the scientific community to rigorously test this hypothesis.

Future research should focus on:

-

Determining the binding affinities of this compound for GABA-A and GABA-B receptor subtypes.

-

Quantifying the inhibitory potency of this compound on the different GABA transporter subtypes.

-

Conducting electrophysiological studies to assess the functional consequences of this compound on neuronal activity.

-

Performing in vivo microdialysis studies to measure the release of this compound in the brain and its effect on endogenous GABA levels.

The elucidation of the biological activity of this compound will not only contribute to our fundamental understanding of GABAergic neurotransmission but may also pave the way for the development of novel therapeutic agents for neurological and psychiatric disorders.

References

- 1. Microperfusion of 3-MPA into the brain augments GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of increased brain GABA produced by amino-oxyacetic acid on arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA transporter - Wikipedia [en.wikipedia.org]

- 6. GABA Transporters [sigmaaldrich.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

The Emergence of a New Backbone: A Technical Guide to the Discovery and History of β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of β-amino acids, from their initial synthesis to their contemporary applications in drug development. It details the key scientific milestones, the natural occurrence and biological significance of these non-proteinogenic amino acids, and the development of synthetic methodologies. This document includes detailed experimental protocols for their synthesis and the characterization of β-peptides, quantitative data on their structural and stability properties, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: A Shift in the Peptide Paradigm

For over a century, the field of peptide science has been dominated by α-amino acids, the fundamental building blocks of proteins. However, the exploration of structural analogues has led to the emergence of β-amino acids, which possess an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for their chemical and biological properties, opening up new avenues for the design of novel therapeutics and biomaterials. This guide delves into the historical context of their discovery, their synthesis, and their unique characteristics that make them a compelling area of research.

The Historical Timeline: From Obscurity to Prominence

The journey of β-amino acids from chemical curiosities to key players in medicinal chemistry has been a gradual one, marked by key discoveries that unveiled their potential.

Early Discoveries and the First Syntheses

While the first α-amino acid, asparagine, was isolated in 1806, the early history of β-amino acids is less clearly documented.[1] The simplest β-amino acid, β-alanine, was discovered in the early 20th century as a component of carnosine, a dipeptide found in muscle tissue.[2] However, the synthesis of substituted β-amino acids predates this discovery. One of the earliest reported syntheses of a β-amino acid derivative was that of 3-aminobutanoic acid.

The Rise of β-Peptides: A New Class of Foldamers

A pivotal moment in the history of β-amino acids came in 1996 with the pioneering work of Dieter Seebach and Samuel Gellman. Their independent research demonstrated that oligomers of β-amino acids, or β-peptides, could fold into stable, predictable secondary structures, much like their α-peptide counterparts.[3] This discovery of "foldamers" established β-peptides as a new class of peptidomimetics with significant potential.

Structural and Physical Properties: A Quantitative Comparison

The additional methylene (B1212753) group in the backbone of β-amino acids leads to distinct structural and conformational properties compared to α-amino acids.

Table 1: Comparison of Structural Parameters of α-Alanine and β-Alanine

| Parameter | α-Alanine | β-Alanine | Reference |

| Bond Lengths (Å) | |||

| N-Cα | 1.47 | - | [4] |

| Cα-C' | 1.53 | - | [4] |

| N-Cβ | - | 1.47 (est.) | |

| Cβ-Cα | - | 1.53 (est.) | |

| Cα-C' | - | 1.52 (est.) | |

| C=O | 1.24 | 1.25 (est.) | [4] |

| C'-O | 1.36 | 1.34 (est.) | [4] |

| Bond Angles (°) | |||

| N-Cα-C' | 110.1 | - | [4] |

| Cα-C'-O | 117.1 | - | [4] |

| O-C'-O | 125.8 | - | [4] |

| N-Cβ-Cα | - | 112.1 (est.) | |

| Cβ-Cα-C' | - | 113.5 (est.) | |

| pKa Values | |||

| Carboxyl | 2.34 | 3.55 | [5][6] |

| Amino | 9.87 | 10.24 | [5][6] |

Note: Estimated values for β-alanine are based on standard bond lengths and angles and may vary depending on the crystal structure. The altered backbone geometry of β-amino acids allows β-peptides to adopt unique helical and sheet-like structures, such as the 12-helix and 14-helix, which are not observed in α-peptides.[3]

Natural Occurrence and Biological Roles

While not as ubiquitous as α-amino acids, several β-amino acids are found in nature and play important biological roles.

Table 2: Naturally Occurring β-Amino Acids and their Significance

| β-Amino Acid | Natural Source/Role | Reference |

| β-Alanine | Component of carnosine and anserine (B1665513) in muscle tissue; precursor to pantothenic acid (Vitamin B5); neurotransmitter. | [3] |

| (R)-3-Aminobutanoic acid | Involved in the biosynthesis of other amino acids. | [6][7] |

| β-Leucine | Found in some natural products. | [8] |

| β-Phenylalanine | Component of various natural products. | [3] |

| β-Tyrosine | Component of various natural products. | [3] |

β-Alanine: A Multifunctional Molecule

β-Alanine is the most well-studied naturally occurring β-amino acid. It is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide that acts as an important pH buffer in muscle cells and has antioxidant properties.

Furthermore, β-alanine functions as a neurotransmitter, acting as an agonist at glycine (B1666218) receptors and the G protein-coupled receptor MrgD (TGR7).

Synthesis of β-Amino Acids and β-Peptides

The synthesis of β-amino acids and their subsequent assembly into β-peptides are crucial for their study and application. Several synthetic strategies have been developed to access these valuable compounds.

Arndt-Eistert Homologation: A Classical Approach

A widely used method for the synthesis of β-amino acids is the Arndt-Eistert homologation of α-amino acids.[2][9][10][11][12][13] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene unit.

Experimental Protocol: Arndt-Eistert Synthesis of N-Boc-β-phenylalanine

-

Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the reaction mixture for 15 minutes.

-

Formation of the Diazoketone: In a separate flask, prepare a solution of diazomethane (B1218177) in diethyl ether. Slowly add the activated amino acid solution from step 1 to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver benzoate (B1203000) (0.1 equivalents) in triethylamine (B128534) (1 equivalent). Stir the mixture at room temperature for 16 hours.

-

Hydrolysis: Add a solution of aqueous sodium hydroxide (B78521) (2 equivalents) and stir for 4 hours.

-

Work-up and Purification: Acidify the reaction mixture with aqueous HCl to pH 2-3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-β-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

The assembly of β-amino acids into β-peptides is commonly achieved using solid-phase peptide synthesis (SPPS), a technique originally developed for α-peptides.[14]

Experimental Protocol: Manual Solid-Phase Synthesis of a β-Peptide

-

Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, activate the Fmoc-protected β-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent β-amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability: A Key Advantage

One of the most significant advantages of β-peptides over their α-peptide counterparts is their enhanced resistance to proteolytic degradation. The altered backbone stereochemistry makes them poor substrates for proteases, which have evolved to recognize and cleave the peptide bonds of α-amino acids.

Table 3: Comparative Proteolytic Stability of α- and β-Peptides

| Peptide | Enzyme | Half-life (t½) | Reference |

| α-Peptide (Api88) | Mouse Serum | ~10 min | [15] |

| β-Peptide (generic) | Various Proteases | > 48 hours | [9] |

| α/β-Peptide Analogue | Mouse Serum | Significantly longer than α-peptide | [9] |

This remarkable stability makes β-peptides highly attractive candidates for the development of peptide-based drugs with improved pharmacokinetic profiles.

Characterization and Functional Assays

The characterization of synthetic β-peptides is essential to confirm their identity, purity, and conformational properties. Functional assays are then employed to evaluate their biological activity.

Structural Characterization

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[3][16]

-

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure content (e.g., helicity) of the peptide.[3][15][17][18]

Functional Assays

The choice of functional assay depends on the intended application of the β-peptide.

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial β-Peptides

-

Preparation of Bacterial Inoculum: Grow a culture of the target bacteria (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Peptide Dilution Series: Prepare a serial dilution of the β-peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Conclusion and Future Outlook

The discovery and exploration of β-amino acids have significantly expanded the field of peptide science. Their unique structural properties and remarkable proteolytic stability have established them as a powerful tool for the design of novel therapeutics, including antimicrobial agents, enzyme inhibitors, and protein-protein interaction modulators. The continued development of novel synthetic methods, a deeper understanding of their conformational behavior, and the exploration of their diverse biological activities will undoubtedly lead to the development of new and innovative β-amino acid-based technologies with broad applications in medicine and biotechnology.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. codeage.com [codeage.com]

- 3. Design and characterization of a model alpha beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. β-Alanine - Wikipedia [en.wikipedia.org]

- 6. (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847 [biosynth.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. Leucine - Wikipedia [en.wikipedia.org]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Arndt-Eistert Synthesis [organic-chemistry.org]

- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Aminopentanoic Acid Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopentanoic acid, a chiral β-amino acid, serves as a valuable scaffold in medicinal chemistry due to its role as a precursor in the synthesis of various pharmaceuticals. Its structural analogues have garnered significant interest for their potential to modulate crucial biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of structural analogues of this compound, with a focus on their interactions with the GABAergic system. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of novel therapeutics based on this versatile chemical motif.

Core Compound: this compound

This compound is a non-proteinogenic β-amino acid characterized by a pentanoic acid backbone with an amino group at the third carbon, which is a chiral center. The (R)-enantiomer is often the biologically active form.[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 131347-76-7 |

| IUPAC Name | (3R)-3-aminopentanoic acid |

| Synonyms | (R)-β-Homovaline, (R)-3-aminovaleric acid |

Structural Analogues and Biological Activity

The structural modification of this compound has primarily focused on the exploration of its potential as a modulator of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Analogues are designed to probe structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and SAR Insights

Modifications to the this compound scaffold can be broadly categorized as:

-

Substitution at the β-position: Introduction of various substituents at the 3-position (the carbon bearing the amino group) can significantly influence biological activity. For instance, the presence of an aromatic ring, as seen in baclofen (B1667701) (β-(4-chlorophenyl)-GABA), a muscle relaxant, highlights the importance of this position for GABAB receptor agonism. The stereochemistry at this position is often critical, with the (R)-enantiomer typically being more potent.

-

Alterations to the carboxylic acid moiety: Replacement of the carboxylic acid with other acidic groups, such as phosphonic or sulfonic acids, can alter the compound's affinity and selectivity for different receptor subtypes.

-

Modifications of the alkyl chain: Changes in the length and branching of the pentanoic acid backbone can impact lipophilicity and, consequently, the pharmacokinetic profile of the analogues.

Quantitative Data on Structural Analogues

The following table summarizes the available quantitative data for structural analogues of this compound and related β-amino acids, primarily focusing on their activity at GABA receptors.

| Compound | Structure | Target | Assay Type | Activity (IC50, EC50, Ki, pA2) | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Antagonist Activity | pA2 = 3.5 | [2][3] | |

| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | GABAB Receptor | Antagonist Activity | pA2 = 3.8 | [2] | |

| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | GABAB Receptor | Antagonist Activity | pA2 = 4.0 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogues. The following sections provide representative protocols for key experimental procedures.

Synthesis of Chiral β-Amino Acid Derivatives

A common strategy for the synthesis of chiral β-amino acids and their derivatives is through asymmetric Michael addition reactions.

General Protocol for Asymmetric Michael Addition:

-

Preparation of the Michael Acceptor: Start with an appropriate α,β-unsaturated ester or other suitable Michael acceptor.

-

Preparation of the Nucleophile: The amine source is typically a chiral amine or an achiral amine in the presence of a chiral catalyst.

-

Michael Addition Reaction:

-

Dissolve the Michael acceptor in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the chiral catalyst or chiral amine.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Slowly add the amine nucleophile to the reaction mixture.

-

Stir the reaction for a specified time until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral β-amino ester.

-

-

Hydrolysis:

-

Hydrolyze the ester group under acidic or basic conditions to yield the final chiral β-amino acid.

-

Biological Evaluation: Radioligand Binding Assay for GABAB Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol for [3H]GABA Displacement Assay:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, the radioligand ([3H]GABA), and varying concentrations of the test compound (analogue).

-

For determining non-specific binding, add a high concentration of a known GABAB receptor ligand (e.g., baclofen).

-

Incubate the plate at a specific temperature (e.g., 4 °C) for a set period to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Biological Evaluation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique to study the functional effects of compounds on ion channels, such as GABA receptors, expressed in Xenopus oocytes.

Protocol for TEVC Recording:

-

Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., GABAB1 and GABAB2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage clamping and the other for current measurement.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply GABA (the agonist) at a concentration that elicits a submaximal response (e.g., EC20) to the perfusion solution.

-

Co-apply the test compound (analogue) at various concentrations with GABA.

-

Record the changes in the membrane current evoked by the application of GABA and the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

For agonists, construct a concentration-response curve and determine the EC50 value.

-

For modulators, determine the percentage of potentiation or inhibition of the GABA-evoked current.

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway of interest for this compound analogues is the GABAergic system. The following diagrams illustrate the GABAergic signaling pathway and a typical workflow for drug discovery and evaluation of these analogues.

Caption: GABAergic signaling pathway.

Caption: Drug discovery workflow for analogues.

References

Enantioselective Synthesis of (R)-3-Aminopentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopentanoic acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific construction is of paramount importance as the biological activity of chiral molecules is often confined to a single enantiomer. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of amino acids. The rhodium-catalyzed hydrogenation of β-(acylamino)acrylates stands out for its high efficiency and enantioselectivity. This approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst to furnish the desired enantiomerically enriched β-amino acid derivative.

Experimental Protocol

The following protocol is adapted from the highly efficient method for the asymmetric synthesis of β-amino acid derivatives via rhodium-catalyzed hydrogenation of β-(acylamino)acrylates.[1][2]

Materials:

-